7-(Benzyloxy)-1H-indazole
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Description
“7-(Benzyloxy)-1H-indazole” is a chemical compound that has been mentioned in the context of the synthesis of key intermediates for certain drugs . It appears to play a significant role in the synthesis of the influenza antiviral drug baloxavir marboxil .
Synthesis Analysis
The synthesis of “7-(Benzyloxy)-1H-indazole” involves a process to prepare a key chiral intermediate for the influenza antiviral drug baloxavir marboxil . This process includes a novel preparation of 2-(2,2-dimethoxyethoxy) ethanamine with more convenient and safer manipulation . The process has been successfully demonstrated on a 50g scale with a yield of 66.4% in 3 steps .
Molecular Structure Analysis
While specific molecular structure analysis for “7-(Benzyloxy)-1H-indazole” was not found in the search results, it’s worth noting that compounds with similar structures, such as 7-hydroxycoumarins, have been used as fluorescent sensors for biological activities .
Future Directions
While specific future directions for “7-(Benzyloxy)-1H-indazole” were not found in the search results, it’s clear that the compound plays a significant role in the synthesis of key intermediates for certain drugs . This suggests that it could continue to be an area of interest in pharmaceutical research.
Mechanism of Action
Target of Action
The primary targets of 7-(Benzyloxy)-1H-indazole are cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) . These enzymes play crucial roles in the nervous system. Cholinesterases are responsible for the breakdown of acetylcholine, a neurotransmitter involved in many functions including muscle movement and memory. MAO B is involved in the breakdown of dopamine, another neurotransmitter that plays a role in reward, motivation, and motor control .
Mode of Action
7-(Benzyloxy)-1H-indazole interacts with its targets by inhibiting their activity . By inhibiting cholinesterases, it prevents the breakdown of acetylcholine, leading to an increase in acetylcholine levels. Similarly, inhibition of MAO B results in increased levels of dopamine . The increase in these neurotransmitters can lead to changes in neural signaling and potentially impact various neurological functions.
Biochemical Pathways
The biochemical pathways affected by 7-(Benzyloxy)-1H-indazole are primarily those involved in the metabolism of neurotransmitters. By inhibiting cholinesterases and MAO B, it affects the cholinergic and dopaminergic pathways respectively. The downstream effects of these changes can include altered neural signaling and potentially changes in behaviors or physiological responses associated with these neurotransmitters .
Pharmacokinetics
It is known that the compound can pass the blood-brain barrier, achieving concentrations in the brain similar to those in plasma . This suggests that it has good bioavailability in the central nervous system, which is crucial for its effects on neural enzymes .
Result of Action
The molecular and cellular effects of 7-(Benzyloxy)-1H-indazole’s action primarily involve changes in neurotransmitter levels and neural signaling. By inhibiting the breakdown of acetylcholine and dopamine, it can potentially alter the signaling of neurons that use these neurotransmitters. This could have various effects depending on the specific neural circuits involved .
Action Environment
The action, efficacy, and stability of 7-(Benzyloxy)-1H-indazole can be influenced by various environmental factors. For example, factors such as temperature, pH, and the presence of other molecules can affect the stability of the compound and its ability to interact with its targets . Understanding these influences is important for optimizing the use of this compound in research or potential therapeutic applications.
properties
IUPAC Name |
7-phenylmethoxy-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-5-11(6-3-1)10-17-13-8-4-7-12-9-15-16-14(12)13/h1-9H,10H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBMFSBSKPMBKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2NN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70658097 |
Source
|
Record name | 7-(Benzyloxy)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70658097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Benzyloxy)-1H-indazole | |
CAS RN |
351210-09-8 |
Source
|
Record name | 7-(Benzyloxy)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70658097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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